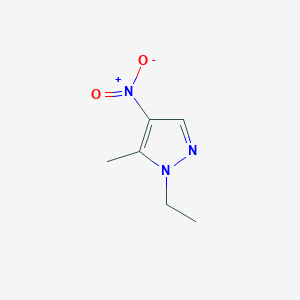

1-ethyl-5-methyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)6(4-7-8)9(10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTMVJNKTKVOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290242 | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-30-6 | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] This guide provides a comprehensive, in-depth exploration of the synthesis and structural characterization of a specific derivative, 1-ethyl-5-methyl-4-nitro-1H-pyrazole. We delve into a validated synthetic pathway, addressing the critical challenge of regioselectivity during N-alkylation and detailing the suite of analytical techniques required for unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the underlying chemical principles that govern the experimental choices.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique arrangement confers a range of chemical properties that make them privileged scaffolds in drug discovery.[2][4] They can act as hydrogen bond donors and acceptors, participate in various molecular interactions, and serve as stable bioisosteres for other functional groups.[4] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5]

The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. The introduction of a nitro group, as in the title compound, is particularly significant. The nitro group is a powerful electron-withdrawing group that can modulate the acidity of the N-H proton, influence the regioselectivity of subsequent reactions, and serve as a precursor for other functional groups, such as amines.[5] This guide focuses on this compound, providing a detailed roadmap from commercially available starting materials to the fully characterized final product.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most effectively approached via a two-step sequence starting from 3-methyl-1H-pyrazole. This strategy involves the nitration of the pyrazole ring, followed by the N-alkylation to introduce the ethyl group. A critical consideration in this pathway is the regioselectivity of the N-alkylation step, which can yield two different isomers.

Synthetic Strategy Overview

The chosen pathway prioritizes the control and characterization of the nitration step before proceeding to the more complex alkylation.

-

Step 1: Nitration. The pyrazole ring is nitrated at the C4 position, which is the most common site for electrophilic substitution on this heterocycle.[6] This is achieved using a potent nitrating agent.

-

Step 2: N-Ethylation. The resulting 3-methyl-4-nitro-1H-pyrazole is then alkylated with an ethylating agent. This reaction can produce both 1-ethyl-3-methyl-4-nitro-1H-pyrazole and the desired this compound. The separation and identification of the correct isomer are paramount.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

-

Rationale: The direct nitration of pyrazole requires harsh conditions due to the electron-rich nature of the ring, which can be susceptible to oxidation. A mixture of fuming nitric acid and fuming sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for an efficient reaction.[7][8]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20% fuming sulfuric acid (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

-

Reagent Addition: Slowly add 3-methyl-1H-pyrazole (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Once the pyrazole is fully dissolved, add fuming nitric acid (1.5 equivalents) dropwise via the dropping funnel. The internal temperature must be strictly controlled and kept below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to 50 °C. Stir at this temperature for 1.5 to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the resulting solid under vacuum to yield 3-methyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

-

Rationale: N-alkylation of the NH-pyrazole requires a base to deprotonate the nitrogen, forming the pyrazolate anion, which then acts as a nucleophile.[9] Potassium carbonate (K₂CO₃) is a suitable base for this purpose. The choice of solvent (acetonitrile) provides a polar aprotic medium that facilitates the Sₙ2 reaction with ethyl iodide. This reaction is known to produce a mixture of N1 and N2 alkylated products, with the ratio often influenced by sterics; the bulkier substituent (methyl group) at C5 can sterically hinder alkylation at the adjacent N1 position, often favoring the formation of the 1,3-isomer.[10][11] However, electronic effects and reaction conditions can alter this outcome, making chromatographic separation essential.

-

Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in dry acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).

-

Alkylation: Add ethyl iodide (EtI, 1.2 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude residue, containing a mixture of 1-ethyl-3-methyl-4-nitro-1H-pyrazole and this compound, must be purified by column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective for separating the two regioisomers. The identity of the fractions corresponding to the desired 1,5-isomer must be confirmed by the characterization methods detailed below.

Structural Characterization and Validation

A combination of spectroscopic methods is required to unambiguously confirm the molecular structure of the final product and, crucially, to differentiate it from its 1,3-regioisomer.

Caption: Structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and regiochemistry of the product.[12] The chemical shifts are highly sensitive to the electronic environment created by the nitro group and the positions of the alkyl substituents.[13][14]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| CH (C3) | ~ 7.5 - 7.8 | Singlet (s) | ~ 138 - 142 |

| CH ₂ (ethyl) | ~ 4.1 - 4.4 | Quartet (q) | ~ 45 - 48 |

| CH ₃ (ethyl) | ~ 1.4 - 1.6 | Triplet (t) | ~ 14 - 16 |

| CH ₃ (methyl) | ~ 2.5 - 2.7 | Singlet (s) | ~ 12 - 14 |

| C3 | - | - | ~ 138 - 142 |

| C4 | - | - | ~ 130 - 135 |

| C5 | - | - | ~ 145 - 148 |

-

Expert Insight: The key to distinguishing the 1,5-isomer from the 1,3-isomer lies in 2D NMR, specifically a Nuclear Overhauser Effect (NOE) or HMBC experiment. For the desired 1,5-isomer, an NOE correlation would be observed between the protons of the N1-ethyl group and the protons of the C5-methyl group. This spatial proximity is absent in the 1,3-isomer. Furthermore, an HMBC experiment would show a correlation from the C5-methyl protons to the C5 and C4 carbons, confirming its position.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The nitro group provides a distinct and reliable signature.[6]

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C-H Stretch (Aromatic/C3-H) | 3100 - 3150 | Weak-Medium |

| NO₂ Asymmetric Stretch | 1510 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1335 - 1385 | Strong |

| C=N, C=C Stretch (Ring) | 1450 - 1600 | Medium-Variable |

-

Trustworthiness: The presence of two strong, sharp absorption bands in the specified regions for the nitro group is a self-validating confirmation of the successful nitration step. The absence of a broad N-H stretch around 3200-3400 cm⁻¹ confirms the completion of the N-alkylation reaction.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and provides structural information through its fragmentation pattern.

-

Molecular Formula: C₆H₉N₃O₂

-

Molecular Weight: 155.15 g/mol

-

Expected Observation: In Electrospray Ionization (ESI) mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 156. In Electron Impact (EI) mode, the molecular ion, [M]⁺˙, would be observed at m/z 155.

-

Fragmentation Analysis: Common fragmentation pathways for substituted pyrazoles include the loss of substituents and cleavage of the ring.[16] Expected fragments for this molecule could include the loss of the ethyl group ([M-C₂H₅]⁺ at m/z 126), loss of the nitro group ([M-NO₂]⁺ at m/z 109), and further fragmentation involving the loss of N₂ or HCN from the pyrazole ring.[16][17]

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis of this compound. We have emphasized the critical importance of addressing the challenge of regioselectivity in the N-alkylation step through careful chromatographic purification and definitive structural elucidation. The combination of NMR (¹H, ¹³C, and 2D), IR, and MS provides a self-validating analytical workflow, ensuring the scientific integrity of the final product. The principles and protocols outlined herein offer a solid foundation for researchers engaged in the synthesis of functionalized pyrazoles, a class of compounds that continues to be of paramount importance in the fields of medicinal and materials chemistry.[1][4]

References

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

-

Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). ACS Publications. [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Heterocyclic Communications. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central. [Link]

-

One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). ResearchGate. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

-

Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). ResearchGate. [Link]

-

Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (2010). Thieme Connect. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). ResearchGate. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). MDPI. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2021). ResearchGate. [Link]

-

13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (1979). ResearchGate. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ACS Publications. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. rroij.com [rroij.com]

- 5. mdpi.com [mdpi.com]

- 6. acrhem.org [acrhem.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Spectroscopic Guide to the Characterization of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties.[1] The introduction of specific substituents, such as a nitro group, can significantly modulate these properties, making precise structural confirmation paramount. This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole. We delve into the core principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the unambiguous structural elucidation of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

The initial step in any analysis is a thorough understanding of the target molecule's structure. The title compound, this compound, possesses a specific substitution pattern that dictates its unique spectroscopic signature.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | - |

| Molecular Weight | 155.16 g/mol | PubChem[2] |

| Appearance | Expected to be a solid | General observation for similar nitropyrazoles[3] |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, Acetone) | General solubility of pyrazole derivatives[4] |

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative quantity of protons and carbons.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For unambiguous assignment, especially in novel structures, two-dimensional (2D) NMR experiments like HSQC and HMBC are indispensable. An HSQC experiment correlates directly bonded protons and carbons, while an HMBC reveals longer-range (2-3 bond) correlations, which is invaluable for piecing together the molecular puzzle.[5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and the accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Data Interpretation and Expected Spectra

The electron-withdrawing nature of the 4-nitro group and the electronic effects of the N-ethyl and C-methyl groups create a distinct pattern of chemical shifts.

-

¹H NMR Spectrum:

-

Ethyl Group (-CH₂CH₃): A quartet for the methylene (-CH₂) protons deshielded by the adjacent nitrogen, and a triplet for the terminal methyl (-CH₃) protons.

-

Methyl Group (-CH₃): A singlet for the methyl group at the C5 position.

-

Pyrazole Ring Proton (-CH): A single proton exists at the C3 position, which will appear as a singlet as it has no adjacent proton neighbors. Its chemical shift will be influenced by the overall electronic environment of the ring.[8]

-

-

¹³C NMR Spectrum:

-

Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.

-

Ethyl Group: Two signals in the aliphatic region.

-

Methyl Group: One signal in the aliphatic region.

-

Pyrazole Ring: Three signals in the aromatic/heteroaromatic region. The C4 carbon, directly attached to the nitro group, is expected to be significantly shifted downfield.[8][9]

-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂-CH₃ | ~1.40 | Triplet | ~15 |

| N-CH₂-CH₃ | ~4.20 | Quartet | ~45 |

| C5-CH₃ | ~2.50 | Singlet | ~12 |

| C3-H | ~7.80 | Singlet | ~138 |

| C3 | - | - | ~138 |

| C4-NO₂ | - | - | ~135 |

| C5-CH₃ | - | - | ~145 |

Note: Predicted values are estimates based on data for structurally similar nitropyrazole compounds and are highly dependent on solvent and experimental conditions.[8][10][11]

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expertise & Experience: Causality Behind Experimental Choices

For solid samples, the Attenuated Total Reflectance (ATR) technique is often superior to traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (often diamond or germanium). The most diagnostic feature for this molecule is the nitro group, which produces two very strong and characteristic stretching bands due to the high polarity of the N-O bonds.[12]

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background scan of the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum will be dominated by the vibrations of the nitro group.

-

N-O Asymmetric Stretch: A very strong and sharp absorption band. For nitro groups attached to an aromatic ring, this typically appears between 1550-1475 cm⁻¹.[13]

-

N-O Symmetric Stretch: Another strong absorption band, typically found between 1360-1290 cm⁻¹.[13]

-

C-H Stretching: Absorptions from the alkyl C-H bonds will appear just below 3000 cm⁻¹.

-

C=N/C=C Stretching: Vibrations from the pyrazole ring will appear in the 1600-1400 cm⁻¹ region, but may be less distinct due to the intense nitro group absorptions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2990 - 2850 | Medium |

| N-O Asymmetric Stretch | 1550 - 1500 | Strong |

| Pyrazole Ring Stretch | 1500 - 1400 | Medium |

| N-O Symmetric Stretch | 1360 - 1320 | Strong |

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

Employing orthogonal ionization methods provides a more complete picture. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.[7] In contrast, Electron Impact (EI) is a "hard" technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint and help elucidate the structure.[14]

Experimental Protocol: MS Data Acquisition

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent like methanol or acetonitrile.

-

ESI-MS Acquisition: Infuse the solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Sample Preparation (EI): Introduce a small amount of the solid sample via a direct insertion probe or through a GC inlet.

-

EI-MS Acquisition: Acquire the spectrum, which will show the molecular ion [M]⁺ and numerous fragment ions.

Data Interpretation and Expected Spectrum

-

Molecular Ion: The primary goal is to identify the molecular ion peak. For ESI, this will be at m/z 156.17 ([C₆H₉N₃O₂ + H]⁺). For EI, this will be at m/z 155.16 ([C₆H₉N₃O₂]⁺).

-

Fragmentation: The fragmentation pattern is key to confirming the arrangement of substituents. A prominent fragmentation pathway for nitropyrazoles is the loss of the nitro group.[15][16]

Caption: Proposed primary fragmentation pathways in EI-MS.

| Ion | Proposed Formula | Expected m/z | Significance |

| [M+H]⁺ | [C₆H₁₀N₃O₂]⁺ | 156.17 | Confirms MW (ESI) |

| [M]⁺ | [C₆H₉N₃O₂]⁺ | 155.16 | Confirms MW (EI) |

| [M-NO₂]⁺ | [C₆H₉N]⁺ | 109.08 | Characteristic loss of nitro group |

| [M-C₂H₄]⁺ | [C₄H₅N₃O₂]⁺ | 127.04 | Loss of ethene from N-ethyl group |

Chapter 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule's chromophoric system.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is important as it can influence the position of the absorption maximum (λ_max). A polar solvent like ethanol or methanol is typically used. The presence of the pyrazole ring conjugated with a powerful nitro group creates a strong chromophore, expected to absorb significantly in the UV region.[6][17] This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) once the λ_max and molar absorptivity (ε) are established.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol). Serially dilute to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.

-

Data Processing: Scan a range from approximately 200 nm to 400 nm. The instrument software will automatically subtract the blank spectrum. Identify the wavelength of maximum absorbance (λ_max).

Data Interpretation and Expected Spectrum

Substituted nitropyrazoles typically exhibit strong absorption in the UV region. The λ_max for 4-nitropyrazole derivatives is often observed in the 280-300 nm range, attributed to π → π* transitions within the conjugated system.[6]

| Parameter | Expected Value | Significance |

| λ_max | ~285 - 295 nm | Wavelength of maximum electronic absorption |

| Molar Absorptivity (ε) | ~8,000 - 12,000 L mol⁻¹ cm⁻¹ | Measure of the probability of the electronic transition |

Synergistic Structural Elucidation Workflow

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive evidence for the presence of the critical nitro functional group. High-resolution ¹H and ¹³C NMR spectroscopy, supported by 2D methods, elucidates the precise atom-to-atom connectivity of the carbon-hydrogen framework. Finally, UV-Vis spectroscopy characterizes the electronic properties of the molecule's conjugated system. Together, these methods provide a robust, self-validating dataset that allows for the unambiguous confirmation of the compound's structure, a critical step in any research or development pipeline.

References

-

Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. 5

-

Ordóñez, M. F. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Michigan State University Department of Chemistry. 13

-

Benchchem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. 18

-

Frizzo, C. P., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 27(19), 6286. Link

-

Benchchem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. 6

-

Ho, K. C., et al. (2012). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Propellants, Explosives, Pyrotechnics, 37(3), 309-316. Link

-

Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. 19

-

Royal Society of Chemistry. (2019). Supporting Information. 20

-

van Thuijl, J., et al. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 1587-1590. Link

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Link

-

Rodrigues, M. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Link

-

Colthup, N. B., et al. (n.d.). NO2 Stretching in Nitrocompounds. Scribd. Link

-

WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Link

-

Rademacher, K., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6192. Link

-

Benchchem. (2025). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. 4

-

Zhang, L., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(17), 3828. Link

-

Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M−NO₂]⁺ of methyl-1-nitropyrazoles 25-27. ResearchGate. Link

-

Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect, 5(2), 526-535. Link

-

Bobrov, P. S., et al. (2021). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. ResearchGate. Link

-

Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 652-656. Link

-

Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. Link

-

El-Gamel, N. E. A. (2025). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. ResearchGate. Link

-

Rodrigues, M. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Link

-

Benchchem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. 7

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Link

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Link

-

Cenmed Enterprises. (n.d.). methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate. Link

-

Larina, L. I., & Lopyrev, V. A. (2009). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Link

-

Shaker, R. M. (1996). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Link

-

Rademacher, K., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Link

-

Fittschen, C., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18686-18695. Link

-

International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. ijcmas.com. Link

-

Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. 21

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Link

-

Zvereva, E. R., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Link

-

Skaggs, C. A. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Link

-

Fernández, I., et al. (2014). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Link

-

Ravi, P., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1043, 121-131. Link

-

ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. Link

-

ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum. Link

-

Benchchem. (n.d.). 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. Link

-

Hafez, H. N., et al. (2008). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. Link

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem. Link

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C7H9N3O4 | CID 10465354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Central Role of NMR in Modern Drug Development

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insights into molecular structure at the atomic level.[1][2][3] Its ability to elucidate the precise connectivity and spatial arrangement of atoms makes it a cornerstone of chemical synthesis, enabling the unambiguous confirmation of target molecules and the identification of impurities.[3][4] In the context of drug discovery and development, NMR is pivotal for everything from hit identification and lead optimization to the characterization of final drug substances.[1][5]

This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra for This compound , a substituted pyrazole. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Understanding the spectroscopic signature of novel derivatives like this is crucial for researchers synthesizing new chemical entities. This document will serve as a practical reference for scientists, offering predicted spectral data based on established principles, detailed experimental protocols, and the rationale behind the analytical choices.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following numbering scheme for this compound will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Part 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[6] For this compound, we anticipate three distinct signals corresponding to the three types of non-equivalent protons.

Rationale for ¹H Chemical Shift Prediction:

-

Pyrazole Ring Proton (H3): The pyrazole ring is aromatic, and its single proton at the C3 position is expected to resonate in the aromatic region. However, the precise chemical shift is influenced by the electronic effects of the substituents. The two nitrogen atoms and the strongly electron-withdrawing nitro group at C4 will significantly deshield this proton, pushing its signal downfield.

-

Ethyl Group (C6-H₂ and C7-H₃): The N-ethyl group protons will exhibit characteristic shifts and splitting patterns. The methylene protons (C6-H₂) are directly attached to a nitrogen atom, which is moderately electronegative, causing a downfield shift relative to a simple alkane. These protons will be split by the adjacent methyl protons. The terminal methyl protons (C7-H₃) will be further upfield and will be split by the methylene protons.

-

Methyl Group (C8-H₃): The methyl group at the C5 position is attached to an sp²-hybridized carbon of the pyrazole ring. Its chemical shift will be in the typical range for an aromatic methyl group.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data when using deuterated chloroform (CDCl₃) as the solvent. Solvent choice can influence chemical shifts due to interactions between the solvent and solute.[7][8]

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~8.0 - 8.5 | Singlet (s) | N/A | 1H | C3-H |

| 2 | ~4.2 - 4.5 | Quartet (q) | ~7.2 Hz | 2H | N-CH₂-CH₃ (C6-H₂) |

| 3 | ~2.5 - 2.8 | Singlet (s) | N/A | 3H | C5-CH₃ (C8-H₃) |

| 4 | ~1.4 - 1.6 | Triplet (t) | ~7.2 Hz | 3H | N-CH₂-CH₃ (C7-H₃) |

Note on Multiplicity: The splitting pattern follows the n+1 rule. The C6-H₂ protons have 3 neighbors (n=3) on C7, resulting in a quartet (3+1=4). The C7-H₃ protons have 2 neighbors (n=2) on C6, resulting in a triplet (2+1=3). The C3-H and C5-CH₃ protons have no adjacent proton neighbors, hence they appear as singlets. The coupling constant (J) for the ethyl group protons (H-C6-C7-H) is a through-bond effect and is expected to be identical for both the quartet and the triplet, typically around 6-8 Hz for free-rotating alkyl chains.[9]

Part 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, we expect to observe six distinct carbon signals in a proton-decoupled spectrum.

Rationale for ¹³C Chemical Shift Prediction:

-

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are highly dependent on their position relative to the nitrogen atoms and the powerful electron-withdrawing nitro group.

-

C4: This carbon is directly attached to the nitro group, which exerts a strong deshielding effect. Therefore, C4 is expected to be significantly downfield. Computational studies on nitropyrazoles confirm this trend.[10]

-

C3 and C5: These carbons are adjacent to nitrogen atoms and will appear in the typical range for carbons in heteroaromatic systems.[11][12] Their exact shifts are modulated by the N-ethyl and C-methyl substituents, respectively.

-

-

Ethyl Group Carbons (C6, C7): The methylene carbon (C6) is bonded to a nitrogen atom and will be more deshielded (further downfield) than the terminal methyl carbon (C7).

-

Methyl Carbon (C8): The C5-methyl carbon (C8) will appear in the typical upfield region for an alkyl group attached to an aromatic ring.

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts for each carbon atom in CDCl₃.

| Carbon Atom | Predicted δ (ppm) | Rationale |

| C3 | ~135 - 140 | Aromatic carbon adjacent to two nitrogen atoms. |

| C4 | ~125 - 130 | Aromatic carbon bearing the strongly electron-withdrawing NO₂ group. |

| C5 | ~145 - 150 | Aromatic carbon adjacent to N1 and bearing the methyl group. |

| C6 (N-CH₂) | ~45 - 50 | Aliphatic carbon attached to a nitrogen atom. |

| C8 (C5-CH₃) | ~12 - 15 | Aliphatic carbon attached to the pyrazole ring. |

| C7 (N-CH₂-CH₃) | ~14 - 17 | Terminal aliphatic carbon. |

Part 3: Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following section outlines the methodology for sample preparation and instrument setup.

Workflow for Structural Verification

Caption: Standard workflow for NMR-based structural elucidation and verification.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry vial. The choice of solvent is critical as it can affect chemical shifts.[13] CDCl₃ is a common first choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent signal. A list of common solvent impurities can be consulted to avoid misinterpretation.[14][15]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Purpose: To obtain a high-resolution spectrum of the proton signals.

-

Parameters:

-

Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32. This is usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

-

-

Processing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).

-

-

¹³C NMR Acquisition (100 MHz for a 400 MHz instrument):

-

Purpose: To obtain a proton-decoupled spectrum showing all unique carbon signals.

-

Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons (like C4 and C5) to fully relax, ensuring more accurate signal intensity.

-

Number of Scans: 1024 or more. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

-

Structural Validation System (2D NMR):

-

Rationale: While 1D NMR provides a strong basis for assignment, 2D NMR experiments serve as a self-validating system, confirming the proposed structure by revealing through-bond correlations.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between the quartet at ~4.3 ppm and the triplet at ~1.5 ppm would definitively confirm their assignment to the N-ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks between:

-

¹H signal at ~8.2 ppm and the ¹³C signal for C3.

-

¹H quartet (~4.3 ppm) and the ¹³C signal for C6.

-

¹H singlet (~2.6 ppm) and the ¹³C signal for C8.

-

¹H triplet (~1.5 ppm) and the ¹³C signal for C7.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is invaluable for assigning quaternary carbons. Key expected correlations include:

-

C3-H protons to C4 and C5.

-

C5-CH₃ protons to C4, C5, and N1.

-

N-CH₂ protons to C5, C3, and C7.

-

-

This comprehensive approach, combining 1D and 2D NMR techniques, ensures the highest level of confidence in the structural assignment of this compound, adhering to the rigorous standards required in drug development.

References

- Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.

- Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.

- researchmap.

- Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- Al-Faiyz, Y. S. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(12), 15736-15755.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?

- Smith, G. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.

- ResearchGate.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.

- ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Chemistry LibreTexts. (2023, January 29).

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Daly, A. M., & Shoulders, M. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(15), 3642-3645.

Sources

- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. azooptics.com [azooptics.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchmap.jp [researchmap.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.de [thieme-connect.de]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of pharmaceutical and materials science research, the exploration of novel chemical entities is paramount. This guide is dedicated to a comprehensive examination of 1-ethyl-5-methyl-4-nitro-1H-pyrazole, a substituted nitro-pyrazole with significant potential in various scientific applications. It is important to note that while this specific molecule is of considerable interest, a comprehensive body of publicly available experimental data is not yet established.

Therefore, this technical guide adopts a dual approach. Firstly, it will present the known and computationally predicted physicochemical properties of this compound. Secondly, and crucially, it will provide detailed, field-proven experimental protocols for the determination of these properties, drawing upon established methodologies and data from structurally analogous compounds. This approach ensures that this document serves not only as a repository of current knowledge but also as a practical handbook for researchers actively engaged in the synthesis and characterization of this and similar molecules. Our narrative is grounded in the principles of scientific integrity, providing a causal understanding behind experimental choices and fostering a self-validating system of protocols.

Molecular Structure and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their diverse biological activities. The pyrazole nucleus is a key pharmacophore in numerous FDA-approved drugs. The introduction of an ethyl group at the N1 position, a methyl group at C5, and a nitro group at the C4 position of the pyrazole ring creates a unique electronic and steric profile that can significantly influence its biological activity and material properties.

The nitro group, in particular, is a strong electron-withdrawing group, which can modulate the pKa of the pyrazole ring and influence its participation in hydrogen bonding and other non-covalent interactions. These features are critical in drug design for optimizing binding affinity to biological targets.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthetic route to this compound can be conceptualized in a two-step process, drawing from established methodologies for pyrazole synthesis and modification.[1] The logical flow of this synthesis is based on first constructing the core pyrazole ring with the desired substitution pattern, followed by the introduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole

This initial step involves the classical Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a β-diketone.

-

Materials: Ethylhydrazine, 3-Methyl-2,4-pentanedione, Ethanol (solvent), Acetic acid (catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1.0 eq) in ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Slowly add ethylhydrazine (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole

The second step is the electrophilic nitration of the synthesized pyrazole. The C4 position of the pyrazole ring is susceptible to electrophilic attack.

-

Materials: 1-ethyl-3,5-dimethyl-1H-pyrazole, Fuming Nitric Acid, Sulfuric Acid.

-

Procedure:

-

In a flask maintained at 0°C in an ice bath, slowly add 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) to a pre-cooled mixture of fuming nitric acid and sulfuric acid.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Physicochemical Properties: A Data-Driven Overview

Due to the limited availability of direct experimental data, the following table summarizes a combination of predicted and inferred physicochemical properties for this compound. These values are derived from computational modeling and comparison with structurally similar molecules.[2][3]

| Property | Predicted/Inferred Value | Method of Determination |

| Molecular Formula | C₆H₉N₃O₂ | - |

| Molecular Weight | 155.16 g/mol | - |

| Appearance | Expected to be a pale yellow solid | Comparison with other nitro-aromatic compounds |

| Melting Point | 70-90 °C (estimated range) | Inferred from similar substituted nitro-pyrazoles |

| Boiling Point | > 200 °C (decomposes) | General behavior of nitro-aromatic compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Sparingly soluble in water | "Like dissolves like" principle and comparison to analogs |

| pKa | ~ 2-3 | Electron-withdrawing effect of the nitro group on the pyrazole ring[4] |

| LogP | 1.0 - 1.5 (estimated) | Computational prediction (e.g., using ALOGPS) |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following detailed protocols are provided for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[5] For a pure crystalline substance, a sharp melting range of 0.5-1°C is expected.

Caption: Workflow for accurate melting point determination.[6][7]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

-

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[7]

-

Solubility Profile Determination

Understanding the solubility of a compound is fundamental for its application in drug delivery and as a reagent in chemical reactions.

-

Materials: this compound, a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% HCl, 5% NaOH).

-

Procedure:

-

Add approximately 10 mg of the compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the test tubes vigorously for 1-2 minutes at room temperature.

-

Visually inspect for the dissolution of the solid.

-

Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Sparingly soluble: A significant portion of the solid has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

The solubility in acidic (5% HCl) and basic (5% NaOH) solutions can provide insights into the compound's acidic or basic nature.[8]

-

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10]

-

¹H NMR:

-

Ethyl group: A quartet around 4.0-4.2 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃).

-

Methyl group: A singlet around 2.3-2.5 ppm.

-

Pyrazole ring proton: A singlet around 7.5-8.0 ppm.

-

-

¹³C NMR:

-

Pyrazole ring carbons: Resonances in the aromatic region (110-150 ppm). The carbon bearing the nitro group (C4) would be significantly downfield.

-

Ethyl and methyl carbons: Resonances in the aliphatic region (< 50 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

-

N-O stretching (nitro group): Strong, characteristic absorption bands are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[12][13][14]

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic ethyl and methyl groups.

-

C=N and C=C stretching (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.[15]

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 155.16, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of the nitro group (NO₂), the ethyl group, and other characteristic cleavages of the pyrazole ring.

Computational Insights into Physicochemical Properties

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the properties of molecules like this compound.[2][3][16] These calculations can provide valuable information on:

-

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.

-

Electronic properties: HOMO-LUMO energy gap, which relates to chemical reactivity and electronic transitions.

-

Spectroscopic properties: Predicted NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

-

Thermodynamic properties: Enthalpy of formation and Gibbs free energy.

Potential Applications and Future Directions

Substituted pyrazoles are widely investigated for their potential as:

-

Pharmaceuticals: Including anti-inflammatory, analgesic, and antimicrobial agents. The specific substitution pattern of this compound makes it a candidate for screening in various biological assays.

-

Agrochemicals: As herbicides and fungicides.

-

Materials Science: As ligands for metal complexes with interesting catalytic or photophysical properties.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. The synthesis and thorough characterization of this compound will pave the way for a deeper understanding of its potential applications.

References

-

Armaković, S. J., & Armaković, S. (2025, September). Advanced GC-MS Chemosensing Combined with Atomistic Modeling: A Synergistic Approach for Environmental Water Analysis. ResearchGate. [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). University of Technology, Iraq. [https://uotechnology.edu.iq/ce/Lectures/Sama/ melting%20point.pdf]([Link] melting%20point.pdf)

-

Saad, E. F. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

IR: nitro groups. University of Calgary. [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate. [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016, June 16). ResearchGate. [Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). ACS Publications. [Link]

-

Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. The Royal Society of Chemistry. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

-

DETERMINATION OF MELTING POINTS. University of the West Indies. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). ResearchGate. [Link]

-

Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. American Chemical Society. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. [Link]

-

Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Infrared of nitro compounds. Chemistry LibreTexts. [Link]

-

¹H- and ¹³C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

-

Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026, January 20). ACS Publications. [Link]

-

Synthesis of substituted pyrazoles and... ResearchGate. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Houston. [Link]

-

Infrared Spectroscopy. Michigan State University. [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eurasianjournals.com [eurasianjournals.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Regioselective Synthesis of N1-Substituted 4-Nitropyrazoles: A Technical Guide for Drug Discovery

Abstract

The 4-nitropyrazole scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of a diverse array of bioactive molecules. The regioselective introduction of substituents at the N1 position is paramount, as the isomeric identity of the final compound dictates its three-dimensional structure and, consequently, its pharmacological activity and ADME properties. This guide provides an in-depth exploration of the key strategies for achieving N1-regioselectivity in the synthesis of substituted 4-nitropyrazoles. We will delve into the mechanistic principles governing regioselectivity, present field-proven experimental protocols, and discuss the application of these compounds in modern drug discovery, with a particular focus on kinase inhibitors.

Introduction: The Significance of N1-Substituted 4-Nitropyrazoles

Pyrazole derivatives are a privileged class of heterocycles in drug discovery, with numerous approved drugs and clinical candidates featuring this core structure.[1] The ability to precisely control the substitution pattern on the pyrazole ring is crucial for fine-tuning the biological activity and pharmacokinetic profile of these molecules. For unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of N1 and N2 regioisomers, which often exhibit distinct biological properties.[2]

The 4-nitropyrazole moiety, in particular, is a versatile building block. The electron-withdrawing nature of the nitro group can influence the acidity of the N-H proton and the nucleophilicity of the ring nitrogens, and it can also serve as a handle for further functionalization, for instance, through reduction to an amino group. N1-substituted 4-nitropyrazoles have emerged as key components in the design of targeted therapies, notably in the field of oncology as kinase inhibitors.[3][4][5][6]

This guide will focus on two primary strategies for the regioselective synthesis of N1-substituted 4-nitropyrazoles:

-

Direct N-Alkylation of 4-Nitropyrazole: This approach involves the selective alkylation of the pre-formed 4-nitropyrazole ring.

-

Cyclocondensation Strategies: This method constructs the N1-substituted pyrazole ring from acyclic precursors in a single, regioselective step.

Mechanistic Principles of Regioselectivity in Pyrazole N-Alkylation

The regioselectivity of the N-alkylation of pyrazoles is a complex interplay of electronic and steric factors, influenced by the reaction conditions.

Electronic Effects

The pyrazole anion, formed upon deprotonation, is a mesomeric system with negative charge delocalized over both nitrogen atoms. The presence of substituents on the ring significantly influences the electron density at each nitrogen. An electron-withdrawing group (EWG) like the nitro group at the C4 position decreases the electron density across the ring. According to Frontier Molecular Orbital (FMO) theory, the reaction with an electrophile (the alkylating agent) will preferentially occur at the nitrogen atom with the largest coefficient of the Highest Occupied Molecular Orbital (HOMO).[7][8] Computational studies on substituted pyrazoles and related heterocycles like indazoles have shown that the N1 position is often more nucleophilic.[4] The electron-withdrawing effect of the 4-nitro group is expected to render the N2 nitrogen less nucleophilic, thereby favoring attack at the N1 position.

Steric Hindrance

Steric hindrance plays a crucial role, particularly when bulky alkylating agents or pyrazoles with substituents at the C3 or C5 positions are used. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 4-nitropyrazole, the C3 and C5 positions are unsubstituted, minimizing steric differentiation between N1 and N2. However, the choice of a bulky base or cation can influence the regioselectivity by coordinating preferentially to one of the nitrogen atoms.[9][10]

Influence of Reaction Conditions

-

Base and Counter-ion: The choice of base and the nature of the resulting counter-ion can significantly impact regioselectivity. Hard cations like Li⁺ and Na⁺ tend to coordinate to the "harder" N1 nitrogen, directing alkylation to this position. Softer cations like K⁺ and Cs⁺ may show less preference.[9][10]

-

Solvent: The polarity of the solvent can influence the dissociation of the pyrazolate salt and the solvation of the cation, thereby affecting the regiochemical outcome.

-

Alkylating Agent: The nature of the alkylating agent (e.g., hard vs. soft electrophile) can also influence the site of attack.

Synthesis of the 4-Nitropyrazole Precursor

An efficient synthesis of the starting material, 4-nitropyrazole, is essential. A reliable one-pot, two-step method involves the direct nitration of pyrazole.[11]

Protocol 1: One-Pot Synthesis of 4-Nitropyrazole[11]

-

Step 1: Formation of Pyrazole Sulfate: In a four-necked flask equipped with a stirrer and thermometer, sequentially add concentrated sulfuric acid (2.1 equivalents) and pyrazole (1.0 equivalent) at room temperature. Stir the mixture for 30 minutes.

-

Step 2: Nitration: Prepare nitrosulfuric acid by slowly adding fuming nitric acid (1.5 equivalents) to fuming sulfuric acid (3.0 equivalents) in an ice-water bath, maintaining the temperature between 0-10°C.

-

Add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate mixture in an ice-water bath.

-

After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the white solid, wash with ice water, and dry under vacuum. Recrystallization from ethyl ether/hexane can be performed for further purification.

Expected Yield: Up to 85%.[11]

Direct N1-Alkylation Strategies

Direct alkylation of 4-nitropyrazole is a common approach. The key to achieving N1-selectivity lies in the careful choice of reaction conditions.

Classical Base-Mediated Alkylation

This is the most straightforward method, involving deprotonation of the pyrazole with a base followed by reaction with an alkyl halide.

-

To a solution of 4-nitropyrazole (1.0 equivalent) in a suitable solvent (e.g., acetone, DMF, acetonitrile), add a base (1.5 - 2.0 equivalents) such as anhydrous K₂CO₃ or NaH.

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

-

Add the alkylating agent (1.0 - 1.2 equivalents, e.g., methyl iodide, benzyl bromide) dropwise.

-

Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reactions involving a water-soluble nucleophile and a water-insoluble electrophile. It offers mild reaction conditions, high yields, and often avoids the need for anhydrous solvents.[12][13][14][15][16][17]

-

In a round-bottom flask, combine 4-nitropyrazole (1.0 equivalent), a solid base such as powdered KOH or K₂CO₃ (3.0 equivalents), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 equivalents).

-

Add the alkyl halide (1.1 equivalents, e.g., benzyl bromide). The reaction can be run neat or in a solvent like toluene.

-

Stir the mixture vigorously at a temperature between room temperature and 80°C for 1-6 hours, monitoring by TLC.

-

After completion, add water to dissolve the inorganic salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Caption: Phase-Transfer Catalysis (PTC) Workflow for N-Alkylation.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times and improve yields in N-alkylation reactions.[6][14][17]

-

In a microwave vial, combine 4-nitropyrazole (1.0 equivalent), a base such as K₂CO₃ (2.0 equivalents), and the alkylating agent (1.2 equivalents) in a microwave-compatible solvent like DMF or ethanol.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (5-20 minutes).

-

After cooling, dilute the reaction mixture with water and extract the product.

-

Work-up and purify as described in the previous protocols.

Cyclocondensation Strategy for Regioselective Synthesis

An alternative and often highly regioselective approach is to construct the N1-substituted pyrazole ring from acyclic precursors. The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic method for pyrazole synthesis. By using a mono-substituted hydrazine, the N1-substituent is introduced directly and regioselectively.[9][11][18]

A modern variation involves the cyclocondensation of hydrazines with enaminones.[12][19]

Sources

- 1. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]